Human Cholinesterase Inhibition Profile: Evidence of Inactivity vs. Class-Leading Analogs
In a direct comparative study of fifteen isoquinoline alkaloids isolated from Corydalis cava, corycavine was evaluated for human acetylcholinesterase (HuAChE) inhibitory activity [1]. Unlike the most potent inhibitor identified, (+)-canadine (IC50 = 12.4 ± 0.9 µM), and other active compounds like (+/-)-corycavidine (BuChE IC50 = 46.2 ± 2.4 µM), corycavine was considered inactive against both enzymes, with an IC50 > 100 µM [1]. This negative result is a critical differentiation point, as it demonstrates that corycavine does not contribute to the cholinesterase inhibitory activity of the complex mixture, making it useful as a negative control or for studying structure-activity relationships (SAR) that lead to a loss of function [1].
| Evidence Dimension | Human Acetylcholinesterase (HuAChE) Inhibition |
|---|---|
| Target Compound Data | IC50 > 100 µM (considered inactive) |
| Comparator Or Baseline | (+)-Canadine: IC50 = 12.4 ± 0.9 µM; (+/-)-Corycavidine: BuChE IC50 = 46.2 ± 2.4 µM |
| Quantified Difference | >8-fold higher IC50 (less potent) than the most active compound in the same assay panel |
| Conditions | In vitro enzymatic assay using human blood acetylcholinesterase and human plasma butyrylcholinesterase [1] |
Why This Matters
This data allows researchers to rationally exclude corycavine from studies targeting cholinesterase inhibition, or to use it as a structurally related but inactive control, ensuring experimental specificity.
- [1] Chlebek J, et al. Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis cava (Fumariaceae). Nat Prod Commun. 2011;6(5):607-10. View Source
